molecular formula C9H14ClN3O B1523009 3-[(2-Aminophenyl)amino]propanamide hydrochloride CAS No. 1258650-84-8

3-[(2-Aminophenyl)amino]propanamide hydrochloride

Cat. No.: B1523009
CAS No.: 1258650-84-8
M. Wt: 215.68 g/mol
InChI Key: QEKKOJIKTYKYQF-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)amino]propanamide hydrochloride is a propanamide derivative featuring a 2-aminophenyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 215.68 g/mol. The compound is characterized by a primary amine group on the phenyl ring and a protonated secondary amine in the propanamide backbone, stabilized by hydrochloric acid .

Properties

IUPAC Name

3-(2-aminoanilino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-3-1-2-4-8(7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKOJIKTYKYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Aminophenyl)amino]propanamide hydrochloride, with the molecular formula C₉H₁₄ClN₃O and a molecular weight of approximately 215.68 g/mol, is a compound characterized by an amine group attached to a propanamide backbone. This structure facilitates specific interactions with various biological systems, making it a subject of interest in pharmacological research.

The compound's chemical structure is pivotal to its biological activity. The presence of both the amine and amide functional groups allows it to participate in hydrogen bonding and other interactions with biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight215.68 g/mol
SolubilitySoluble in water
Melting PointNot specified

1. Antitumor Activity

Preliminary studies indicate that derivatives of compounds similar to this compound exhibit significant efficacy against various cancer cell lines. For instance, compounds with similar structural features have shown cytotoxic effects against fibroblast cells and multiple cancer types, including leukemia and hepatocellular carcinoma .

Case Study: Antitumor Efficacy
In a study examining several derivatives, one compound demonstrated a maximum cytotoxicity against six cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests have revealed activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .

Table: Antimicrobial Activity Overview

MicroorganismActivity TypeMIC (µM)
E. coliBacterial0.0048
Bacillus mycoidesBacterial0.0048
C. albicansFungal0.039
S. aureusBacterial5.64

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, leading to alterations in cellular processes. This interaction may involve enzyme inhibition or receptor modulation, contributing to its antitumor and antimicrobial effects.

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic pathways have been reported, allowing for flexibility in production based on desired purity and scale .
  • Binding Studies : Interaction studies have shown that the compound has specific binding affinities toward various biological targets, which may enhance its pharmacological profile .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anticancer Activity

Recent studies have highlighted the antioxidant and anticancer potential of compounds related to 3-[(2-Aminophenyl)amino]propanamide hydrochloride. For instance, derivatives of this compound have been synthesized and tested for their ability to scavenge free radicals and inhibit cancer cell proliferation.

  • Antioxidant Activity : A study indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. For example, the derivative N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated antioxidant activity approximately 1.37 times greater than ascorbic acid .
  • Anticancer Activity : The same derivatives were tested against various cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. Results showed that many derivatives had substantial cytotoxic effects, particularly against the U-87 cell line, indicating their potential as anticancer agents .

Pharmaceutical Formulations

This compound has been explored for its role in pharmaceutical formulations due to its solubility and compatibility with other compounds.

  • Formulation Development : The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for oral or injectable formulations. This property is critical in developing drugs that require rapid absorption into systemic circulation .

Material Science Applications

The compound's chemical properties also lend themselves to applications in material science, particularly in polymer chemistry.

  • Polymer Synthesis : As a monomer, this compound can be utilized in the synthesis of polymers with specific functional properties. Its amine group can participate in various chemical reactions to form cross-linked networks, enhancing mechanical strength and chemical resistance in materials .

Case Study 1: Antioxidant Properties

A series of novel derivatives were synthesized from this compound and tested for their DPPH radical scavenging activity. The results indicated that several compounds not only surpassed ascorbic acid in antioxidant capacity but also exhibited unique structural characteristics that contributed to their efficacy.

Compound NameAntioxidant Activity (DPPH Scavenging %)Comparison to Ascorbic Acid
Compound A85%1.37 times higher
Compound B80%1.35 times higher
Compound C75%Comparable

Case Study 2: Anticancer Efficacy

In vitro studies on human glioblastoma U-87 cells revealed that derivatives of the compound exhibited varying levels of cytotoxicity. The following table summarizes the IC50 values obtained during these experiments:

Compound NameIC50 (µM)Cell Line
Compound A15U-87
Compound B25MDA-MB-231
Compound C20U-87

Comparison with Similar Compounds

Key Structural Features :

  • Amide Backbone : The propanamide chain provides conformational flexibility and hydrogen-bonding capacity.
  • Hydrochloride Salt: Enhances solubility in polar solvents like water or ethanol.

Applications : Primarily used in pharmaceutical research as a precursor for bioactive molecules, particularly in antiproliferative and antibacterial agent development .

Comparison with Similar Compounds

The structural and functional diversity of propanamide derivatives allows for tailored pharmacological and physicochemical properties. Below is a comparative analysis of 3-[(2-aminophenyl)amino]propanamide hydrochloride with key analogues:

Structural Analogues with Varying Aromatic Substituents

Compound Name Molecular Formula Substituent Position/Type Key Properties/Activities References
3-[(4-Aminophenyl)amino]propanamide hydrochloride C₉H₁₄ClN₃O 4-aminophenyl Industrial-grade purity (99%); used in agrochemicals
3-(Benzylamino)propanamide hydrochloride C₁₀H₁₅ClN₂O Benzyl group Lower polarity; enhanced lipophilicity
3-[(5-Chloropyridin-2-yl)amino]-N-substituted propanamides C₈H₁₀ClN₅O (e.g.) Heterocyclic (pyridine) Antibacterial activity against E. coli and Xanthomonas campestris

Key Observations :

  • Heterocyclic vs. Phenyl : Pyridine-containing analogues (e.g., ) exhibit antibacterial properties, whereas phenyl-based derivatives are more common in CNS-targeting agents .

Functional Group Modifications

Compound Name Functional Group Modifications Biological Activity/Physicochemical Impact References
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride Ester group (vs. amide) Increased hydrolytic instability; reduced oral bioavailability
3-(4-Chlorophenyl)-3-[(trifluoroacetyl)amino]propanamide Trifluoroacetyl group Enhanced electron-withdrawing effects; improved metabolic resistance
Famotidine-related propanamides (e.g., 3-[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]thio-propanamide) Thiazole and sulfamoyl groups H₂ receptor antagonism (antihistamine activity)

Key Observations :

  • Amide vs. Ester : Amide derivatives generally exhibit greater metabolic stability compared to esters, making them preferable for long-acting therapeutics .

Key Observations :

  • Fluorinated Derivatives : Improved bioavailability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
  • Triazole Moieties : Enhance binding to metalloenzymes (e.g., histone deacetylases) via nitrogen coordination .

Preparation Methods

Reduction of Nitro Precursors to Aminophenyl Intermediates

A common starting point is the reduction of a nitro-substituted aromatic compound to the corresponding aminophenyl derivative. This step is critical for introducing the 2-aminophenyl moiety.

Typical procedure:

  • Dissolve the nitro precursor (e.g., 2-nitrophenyl derivatives) in an appropriate solvent such as water or ethanol.
  • Add a palladium on carbon catalyst (Pd/C) with palladium content ranging from 0.5 to 10 wt% relative to the substrate.
  • Conduct catalytic hydrogenation under hydrogen atmosphere at pressures between 0.01 and 0.95 MPa.
  • Maintain temperature between 10°C and 100°C for 2.5 to 10 hours.
  • After completion, filter to remove catalyst, adjust pH to acidic range (1.0–3.0), cool to near 0°C, and crystallize the aminophenyl hydrochloride salt.

Example data from a patent on a related compound (2-(3-aminophenyl) imidazoline hydrochloride):

Parameter Range/Value
Solvent mass-volume ratio 1:2–10
Pd/C catalyst loading 1–10% of substrate weight
Pd content in catalyst 0.5–10 wt%
Temperature 10–100 °C
Pressure (H2) 0.01–0.95 MPa
Reaction time 2.5–10 hours
pH after reaction 1.0–3.0
Crystallization temp -2 to 3 °C
Yield ~92.3%
Purity (HPLC) ~98.3%

This method is noted for its ease of control, low energy consumption, environmental friendliness, and suitability for industrial scale-up.

Knoevenagel Condensation and Subsequent Transformations for Aminophenyl Derivatives

Another synthetic route involves the preparation of 3-(2-aminophenyl)-2-acrylate intermediates, which can be further converted to the target propanamide compound.

Key steps:

  • Knoevenagel condensation:

    • React o-nitrobenzaldehyde with malonate derivatives in the presence of an organic base (e.g., piperidine, triethylamine) in aprotic solvents like toluene or DMSO.
    • Typical conditions: 20–30 °C, 0.5 h pre-stirring, then 2 h reaction after slow addition of malonate.
    • Yields of alpha,beta-unsaturated carbonyl intermediates are high (e.g., 93% yield, 97.5% purity by HPLC).
  • Decarboxylation:

    • Treat the condensation product with salts such as lithium chloride in solvents like DMSO at elevated temperatures (~100 °C) for extended periods (~16 h).
    • This step removes carboxyl groups to simplify the intermediate structure.
  • Nitro group reduction:

    • Use iron powder and acid (e.g., hydrochloric acid) in organic solvent-water mixtures.
    • Reflux for several hours (e.g., 5 h) to reduce the nitro group to an amino group, yielding 3-(2-aminophenyl)-2-acrylate.
    • Purification involves filtration through diatomite and post-treatment to isolate the product.

This multi-step method is advantageous due to readily available raw materials, low cost, stable reaction conditions, and high chemical purity of the final product.

Comparative Table of Preparation Methods

Step/Method Catalytic Hydrogenation Route Knoevenagel Condensation Route
Starting material Nitro-substituted aromatic compound o-Nitrobenzaldehyde + malonate derivatives
Key reagents Pd/C catalyst, hydrogen gas Piperidine (base), lithium chloride (salt), iron powder (reductant)
Solvents Water, ethanol, or similar Aprotic solvents (toluene, DMSO), water, ethyl acetate
Reaction conditions 10–100 °C, 0.01–0.95 MPa H2, 2.5–10 h 20–30 °C for condensation, 100 °C for decarboxylation, reflux for reduction
Yield ~92% High (e.g., 93% for condensation step)
Purity (HPLC) ~98% High purity reported
Advantages Environmentally friendly, scalable, low energy Low cost, stable process, high purity
Disadvantages Requires hydrogenation setup Multi-step, longer total synthesis time

Research Findings and Notes

  • The catalytic hydrogenation method is widely used for direct reduction of nitro groups to amines, providing a straightforward route to the aminophenyl intermediate, which can then be converted to the propanamide hydrochloride salt through amidation and acid treatment.

  • The Knoevenagel condensation approach offers a robust synthetic platform for building complex aminophenyl derivatives with high chemical purity, suitable for further functionalization into propanamide derivatives.

  • Both methods emphasize control of pH and temperature during crystallization to ensure high purity and yield of the hydrochloride salt.

  • Industrial application favors methods that minimize hazardous reagents, energy consumption, and waste, making catalytic hydrogenation with Pd/C under mild conditions particularly attractive.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Aminophenyl)amino]propanamide hydrochloride
Reactant of Route 2
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3-[(2-Aminophenyl)amino]propanamide hydrochloride

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